Benzo[d]isothiazole-6-carbaldehyde
CAS No.: 1516012-10-4
Cat. No.: VC12029725
Molecular Formula: C8H5NOS
Molecular Weight: 163.20 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[d]isothiazole-6-carbaldehyde - 1516012-10-4](/images/structure/VC12029725.png)
Specification
CAS No. | 1516012-10-4 |
---|---|
Molecular Formula | C8H5NOS |
Molecular Weight | 163.20 g/mol |
IUPAC Name | 1,2-benzothiazole-6-carbaldehyde |
Standard InChI | InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H |
Standard InChI Key | ZCDDRYSQZCVKAY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C=O)SN=C2 |
Canonical SMILES | C1=CC2=C(C=C1C=O)SN=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
Benzo[d]isothiazole-6-carbaldehyde (IUPAC name: 1,2-benzothiazole-6-carbaldehyde) consists of a benzannulated isothiazole core with a formyl group (-CHO) at the sixth position (Figure 1) . The isothiazole ring incorporates sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electronic heterogeneity.
Table 1: Key Identifiers and Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 163.20 g/mol | PubChem |
SMILES | C1=CC2=C(C=C1C=O)SN=C2 | PubChem |
InChIKey | ZCDDRYSQZCVKAY-UHFFFAOYSA-N | PubChem |
XLogP3 | 1.8 | PubChem |
Physicochemical Properties
The compound’s computed properties include a hydrogen bond acceptor count of 3 and a rotatable bond count of 1, indicating moderate polarity and flexibility . Its predicted boiling point and melting point remain uncharacterized experimentally, though analogues such as benzothiazole-6-carboxylic acid exhibit high thermal stability (melting point: 245–251°C) . The aldehyde group’s electrophilicity facilitates nucleophilic additions, making it reactive in condensation and cyclization reactions.
Synthesis Methodologies
Cyclization of Thioamide Precursors
Recent advances (2010–2023) highlight cyclization strategies for benzo[d]isothiazoles. For example, copper-catalyzed intramolecular C–S bond formation from ortho-haloaryl thioamides yields the isothiazole core . Adapting this method, 6-formyl substitution can be achieved by incorporating a formyl group into the aryl precursor prior to cyclization.
Table 2: Representative Synthetic Routes
Method | Reactants | Conditions | Yield |
---|---|---|---|
Copper-catalyzed cyclization | 2-Bromo-5-formylbenzenethioamide | CuI, KCO, DMF, 110°C | 72% |
Oxidative annulation | 2-Aminobenzaldehyde derivatives | I, DMSO, 80°C | 65% |
Functionalization of Preformed Benzo[d]isothiazoles
Direct formylation of benzo[d]isothiazole via Vilsmeier-Haack reaction introduces the aldehyde group at the 6-position. This method requires careful control of reaction parameters to avoid over-oxidation .
Applications in Medicinal Chemistry and Drug Development
Enzyme Inhibition
The compound’s derivatives exhibit inhibitory activity against metabolic enzymes. For instance, -(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, synthesized from the aldehyde, inhibits K1 capsule formation in Escherichia coli . This highlights its potential in combating antibiotic-resistant pathogens.
Parameter | Value | Source |
---|---|---|
GHS Signal Word | Warning | Analog |
Hazard Statements | H315, H319 | Analog |
Precautionary Measures | P305+P351+P338 | Analog |
Research Directions and Future Prospects
Catalytic Applications
The compound’s electronic profile makes it a candidate ligand in transition-metal catalysis. Palladium complexes of benzo[d]isothiazole derivatives show promise in cross-coupling reactions .
Material Science
Conjugated polymers incorporating benzo[d]isothiazole-6-carbaldehyde units are under investigation for organic semiconductors, leveraging the aldehyde’s ability to form π-extended systems .
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